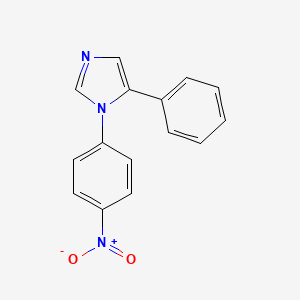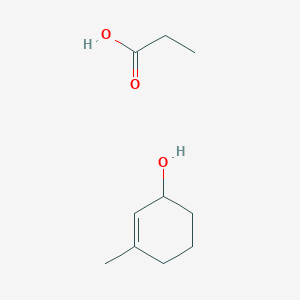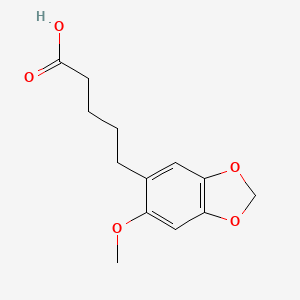![molecular formula C15H24N2O B14569370 N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine CAS No. 61709-31-7](/img/structure/B14569370.png)
N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine is a compound that features a pyrrolidine ring, a methoxyphenyl group, and a propan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.
Formation of the Propan-1-amine Chain: The propan-1-amine chain can be synthesized through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as inhibition of neurotransmitter reuptake or modulation of ion channels .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, such as methoxyphenylpiperazines.
Uniqueness
N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties. The presence of both the pyrrolidine ring and the methoxyphenyl group allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
61709-31-7 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H24N2O/c1-18-15-7-5-14(6-8-15)13-16-9-4-12-17-10-2-3-11-17/h5-8,16H,2-4,9-13H2,1H3 |
InChI Key |
KXXYMLOMSNPXRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14569326.png)



![Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]-](/img/structure/B14569377.png)
germane](/img/structure/B14569388.png)

